molecular formula C15H23N3O4S B4241449 ethyl N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]carbamate

ethyl N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]carbamate

Cat. No.: B4241449
M. Wt: 341.4 g/mol
InChI Key: AWBCMCQVSKHKSL-UHFFFAOYSA-N
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Description

Ethyl {4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}carbamate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]carbamate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl sulfate under controlled conditions.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Carbamoylation: The final step involves the reaction of the sulfonylated piperazine with ethyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above, with additional steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl {4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}carbamate: Similar structure with a methyl group instead of an ethyl group.

    Ethyl {4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}carbamate: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

Ethyl {4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in molecular targets.

Properties

IUPAC Name

ethyl N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-17-9-11-18(12-10-17)23(20,21)14-7-5-13(6-8-14)16-15(19)22-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCMCQVSKHKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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